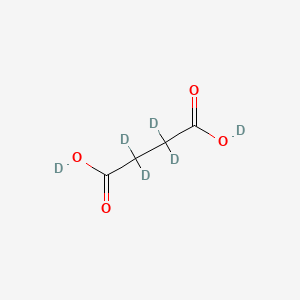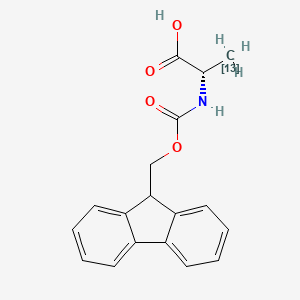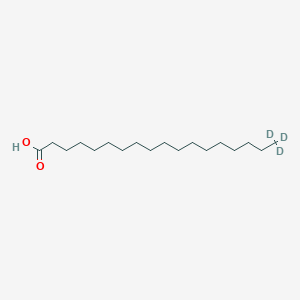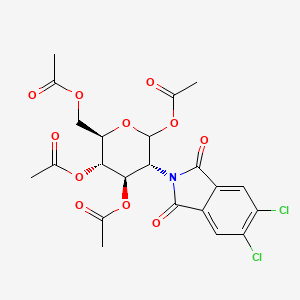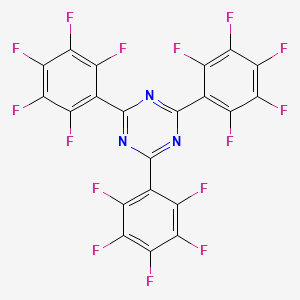
2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine
Übersicht
Beschreibung
2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine, also known as TPTPT, is a type of aryl triazine that is used in a variety of scientific applications. It is a highly fluorinated aromatic compound that has been used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Crystal Structures and Inclusion Properties
2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine has been studied for its crystal structures and inclusion properties. Perfluorinated host compounds of this triazine type demonstrate various fluorine interactions in their structures, which are significant for understanding host-guest interactions and inclusion compounds (Reichenbaecher et al., 2006). Similarly, another study on perfluorinated triazines, including 2,4,6-tris(pentafluorophenoxy)-1,3,5-triazine, revealed that they form channel inclusions with certain solvents, demonstrating the importance of host-guest interactions facilitated by specific molecular structures (Reichenbächer et al., 2004).
Applications in Anti-Corrosion Additives
A series of monophospha-s-triazines, including pentafluorophenyl-substituted analogues, have shown promise as anti-corrosion additives for specific types of fluids, highlighting the compound's stability and efficacy in protective applications (Kratzer et al., 1977).
Synthesis of Biologically Active Compounds
The 1,3,5-triazine derivatives, including the 2,4,6-trisubstituted type, have been employed in the synthesis of biologically active compounds across various industries. Their structural symmetry and functionalization ease make them a valuable scaffold for generating diverse molecular libraries, crucial in pharmaceutical and agrochemical research (Banerjee et al., 2013).
Use in Catalytic Applications
The 2,4,6-tris(diphenylphosphino)-1,3,5-triazine compound has been used to synthesize various cyclophane-type copper(I) complexes. These complexes have shown excellent efficiency in catalytic applications, highlighting the compound's utility in advancing catalysis (Ananthnag et al., 2015).
Polymerization Catalyst
The use of tris(pentafluorophenyl)borane, a related compound, as a catalyst in polymerization processes has been documented. This catalyst lowers the temperature required for the ring-opening polymerization of certain compounds, demonstrating its utility in advanced polymer chemistry (Arslan et al., 2018).
Nonlinear Optical Materials
The derivatives of 1,3,5-triazine, including the 2,4,6-triphenyl type, have been investigated for their potential in nonlinear optical materials. Studies have focused on understanding the correlation between their electronic properties and molecular structures, underlining their potential in advanced optical applications (Data et al., 2016).
Eigenschaften
IUPAC Name |
2,4,6-tris(2,3,4,5,6-pentafluorophenyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21F15N3/c22-4-1(5(23)11(29)16(34)10(4)28)19-37-20(2-6(24)12(30)17(35)13(31)7(2)25)39-21(38-19)3-8(26)14(32)18(36)15(33)9(3)27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXHTOROHGVBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NC(=NC(=N2)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21F15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569765 | |
| Record name | 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine | |
CAS RN |
160248-96-4 | |
| Record name | 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



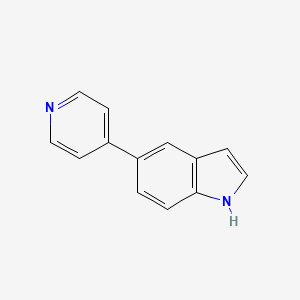
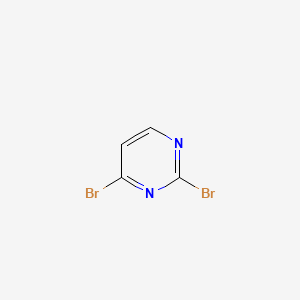
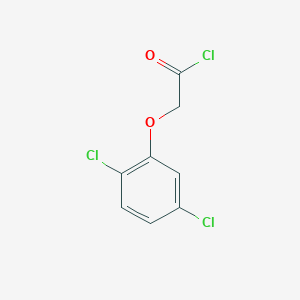
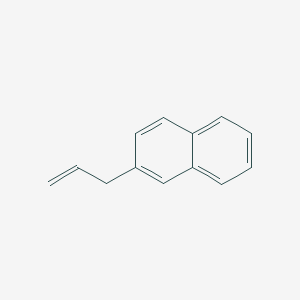
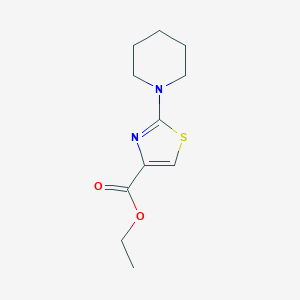
![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)
![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)
![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)

